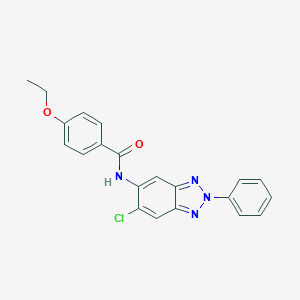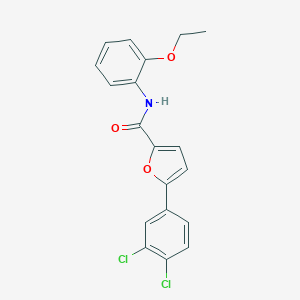![molecular formula C21H21N3O4S2 B251620 N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B251620.png)
N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide, also known as DT-13, is a novel thiazole compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-13 has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide involves the inhibition of several key signaling pathways involved in cancer cell growth and survival. N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide can inhibit the PI3K/Akt/mTOR pathway, which is frequently activated in cancer cells and promotes cell survival and proliferation. N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide can also inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer development.
Biochemical and Physiological Effects:
N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide can induce apoptosis, inhibit angiogenesis, and suppress tumor metastasis. N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide can also reduce oxidative stress and inflammation, which are implicated in the development of several diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide is its high yield and purity, which makes it suitable for large-scale synthesis and drug development. N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide is also relatively stable and can be stored for long periods without significant degradation.
However, one of the limitations of N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide also requires further studies to determine its toxicity and safety profile in humans.
Direcciones Futuras
There are several future directions for the research and development of N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide. Another direction is the development of new formulations of N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide that can improve its solubility and bioavailability.
In addition, further studies are needed to determine the efficacy and safety of N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide in vivo and in clinical trials. N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide may also have potential applications in other diseases, such as neurodegenerative diseases and metabolic disorders, which require further investigation.
Métodos De Síntesis
N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide can be synthesized using a simple and efficient method that involves the condensation of 2-amino-4-(3,4-dimethoxyphenyl)thiazole with ethyl 4-ethoxybenzoate in the presence of thionyl chloride and triethylamine. The resulting product is then treated with thiourea to obtain N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide has been shown to inhibit the growth and proliferation of several types of cancer cells, including breast, lung, colon, and liver cancer cells. N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide achieves this by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor metastasis.
In addition to its anti-tumor properties, N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide has also been shown to exhibit anti-inflammatory and anti-oxidant effects. N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide can suppress the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Propiedades
Fórmula molecular |
C21H21N3O4S2 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C21H21N3O4S2/c1-4-28-15-8-5-13(6-9-15)19(25)23-20(29)24-21-22-16(12-30-21)14-7-10-17(26-2)18(11-14)27-3/h5-12H,4H2,1-3H3,(H2,22,23,24,25,29) |
Clave InChI |
LDVJXCHPKHBUDV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251544.png)
![N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251545.png)
![3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251546.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B251547.png)
![4-ethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251548.png)
![4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251550.png)
![4-ethyl-N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B251552.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B251554.png)
![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B251556.png)
![3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251559.png)
![3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251560.png)
![4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251561.png)